molecular formula C27H29NO2S B2598214 3-({[4-(Tert-butyl)phenyl]sulfanyl}methyl)-1-(4-methoxyphenyl)-4-phenyl-2-azetanone CAS No. 866038-80-4

3-({[4-(Tert-butyl)phenyl]sulfanyl}methyl)-1-(4-methoxyphenyl)-4-phenyl-2-azetanone

Cat. No.: B2598214
CAS No.: 866038-80-4
M. Wt: 431.59
InChI Key: PXQZVWQDPVVHKV-UHFFFAOYSA-N
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Description

This β-lactam derivative features a 2-azetanone core substituted with a 4-methoxyphenyl group at position 1, a phenyl group at position 4, and a tert-butylphenylsulfanyl-methyl moiety at position 2.

Properties

IUPAC Name

3-[(4-tert-butylphenyl)sulfanylmethyl]-1-(4-methoxyphenyl)-4-phenylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO2S/c1-27(2,3)20-10-16-23(17-11-20)31-18-24-25(19-8-6-5-7-9-19)28(26(24)29)21-12-14-22(30-4)15-13-21/h5-17,24-25H,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQZVWQDPVVHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SCC2C(N(C2=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[4-(Tert-butyl)phenyl]sulfanyl}methyl)-1-(4-methoxyphenyl)-4-phenyl-2-azetanone typically involves multiple steps, starting from readily available precursors. One common approach is the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This method involves the coupling of boronic acid derivatives with halogenated precursors in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-({[4-(Tert-butyl)phenyl]sulfanyl}methyl)-1-(4-methoxyphenyl)-4-phenyl-2-azetanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The azetanone ring can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the azetanone ring can produce amines.

Scientific Research Applications

3-({[4-(Tert-butyl)phenyl]sulfanyl}methyl)-1-(4-methoxyphenyl)-4-phenyl-2-azetanone has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-({[4-(Tert-butyl)phenyl]sulfanyl}methyl)-1-(4-methoxyphenyl)-4-phenyl-2-azetanone involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The sulfanyl-methyl linkage and azetanone ring contribute to its overall reactivity and stability.

Comparison with Similar Compounds

Research Findings and Hypotheses

Potential Bioactivity

While direct bioactivity data for the target compound is unavailable, structural analogs with sulfanyl-methyl groups (e.g., Montelukast derivatives) are known for leukotriene receptor antagonism, leveraging sulfanyl motifs for binding . The tert-butyl and methoxy groups in the target compound could modulate receptor affinity or selectivity compared to halogenated analogs.

Stability and Metabolism

  • Metabolic Stability : The tert-butyl group’s bulk may reduce cytochrome P450-mediated oxidation, enhancing half-life relative to bromo or methyl analogs.
  • Toxicity : Bromine substituents, as seen in the discontinued analog, may pose toxicity risks (e.g., bioaccumulation), whereas tert-butyl and methoxy groups are generally better tolerated .

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